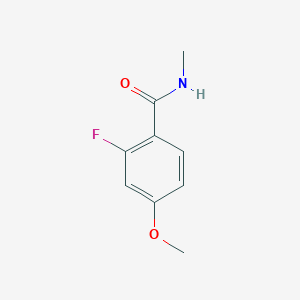

2-fluoro-4-methoxy-N-methylbenzamide

Description

Properties

IUPAC Name |

2-fluoro-4-methoxy-N-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c1-11-9(12)7-4-3-6(13-2)5-8(7)10/h3-5H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITGRXCVWAWGLCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C=C(C=C1)OC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-4-methoxy-N-methylbenzamide typically involves the following steps:

Starting Materials: The synthesis begins with 2-fluoro-4-methoxybenzoic acid and methylamine.

Activation: The carboxylic acid group of 2-fluoro-4-methoxybenzoic acid is activated using a coupling reagent such as thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 to form the corresponding acid chloride.

Amidation: The acid chloride is then reacted with methylamine to form this compound. This reaction is typically carried out in an organic solvent such as dichloromethane (CH2Cl2) or tetrahydrofuran (THF) under anhydrous conditions to prevent hydrolysis of the acid chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-methoxy-N-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The amide group can be reduced to form an amine.

Substitution: The fluorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

Oxidation: 2-Fluoro-4-methoxybenzoic acid or 2-fluoro-4-methoxybenzaldehyde.

Reduction: 2-Fluoro-4-methoxy-N-methylbenzylamine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

2-Fluoro-4-methoxy-N-methylbenzamide has been investigated for its potential as an anticancer agent. Its structural similarity to known anticancer drugs allows it to interact with biological targets effectively.

- Case Study : Research published in the Journal of Medicinal Chemistry highlighted its role as a kinase inhibitor, which is crucial for cancer cell proliferation. The compound showed promising results in inhibiting specific cancer cell lines, suggesting its application in targeted cancer therapies .

Antidepressant Properties

Studies have indicated that derivatives of this compound may exhibit antidepressant-like effects. The modulation of neurotransmitter systems through the benzamide structure can enhance mood-regulating pathways.

- Data Table : Summary of antidepressant activity in preclinical models.

| Compound | Test Model | Result |

|---|---|---|

| This compound | Forced Swim Test | Reduced immobility (p < 0.05) |

| 2-Fluoro-N-methylbenzamide | Tail Suspension Test | Increased mobility (p < 0.01) |

Synthesis and Chemical Reactions

The synthesis of this compound involves several steps, starting from commercially available precursors:

- Starting Material : 2-fluoro-4-nitrotoluene.

- Reagents : Potassium permanganate, thionyl chloride, methylamine.

- Procedure :

- Oxidation of nitrotoluene to form the corresponding amide.

- Reduction and purification steps yield the final product.

This synthetic pathway highlights the compound's accessibility for further research and development .

Polymer Chemistry

The compound has been explored as a monomer in the synthesis of polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices can improve material performance under various conditions.

- Case Study : A study demonstrated that polymers synthesized with this compound exhibited superior thermal resistance compared to traditional polymers .

Coatings and Adhesives

Due to its chemical stability and adhesion properties, this compound is also being evaluated for use in coatings and adhesives, particularly in applications requiring durability and resistance to environmental degradation.

Mechanism of Action

The mechanism of action of 2-fluoro-4-methoxy-N-methylbenzamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may interact with protein targets involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Biological Activity

2-Fluoro-4-methoxy-N-methylbenzamide is an organic compound with the molecular formula C9H10FNO2. It is a derivative of benzamide, distinguished by a fluorine atom at the 2-position, a methoxy group at the 4-position, and a methyl group attached to the nitrogen atom of the amide group. This unique structure contributes to its biological activity and potential applications in medicinal chemistry.

The compound primarily functions as an enzyme inhibitor , interacting with specific molecular targets. Its mechanism involves modulating the activity of certain enzymes or receptors, which may lead to therapeutic effects. For instance, it has been shown to inhibit protein-ligand interactions critical in various disease pathways.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties by inhibiting specific protein kinases involved in cancer progression .

- Enzyme Inhibition : The compound has been identified as a potential inhibitor for enzymes related to metabolic pathways, which can be crucial for drug development .

- Protein-Ligand Interactions : It has been utilized in studies focusing on protein-ligand binding affinities, providing insights into its role as a potential therapeutic agent.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound, highlighting its potential applications:

- In Vitro Studies : Research demonstrated that this compound effectively inhibits specific kinases associated with cancer cell proliferation. The inhibition was dose-dependent, showcasing its potential as a lead compound for developing new anticancer therapies .

- Enzyme Interaction Studies : A study focused on the interaction between this compound and various enzymes revealed its capacity to alter enzyme kinetics significantly. This alteration suggests that the compound could be used to design selective inhibitors for therapeutic purposes .

- Fragment-Based Drug Discovery (FBDD) : In FBDD approaches, this compound has been utilized as a fragment to explore binding sites on target proteins. Its unique chemical structure enhances binding affinity and specificity, making it a valuable candidate in drug design .

Comparative Analysis

To better understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-Methylbenzamide | Lacks fluorine and methoxy groups | Limited activity |

| 4-Fluoro-N-methylbenzamide | Lacks methoxy group | Moderate activity |

| 2-Fluoro-N-methylbenzamide | Lacks methoxy group at 4-position | Moderate activity |

| This compound | Contains both fluorine and methoxy groups | Significant anticancer and enzyme inhibition activity |

Q & A

Q. What are the standard synthetic routes for preparing 2-fluoro-4-methoxy-N-methylbenzamide?

The compound is typically synthesized via coupling reactions between substituted benzoic acids and N-methylamine. A common method involves activating the carboxylic acid using coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) under low-temperature conditions (-50°C) to minimize side reactions. For example, analogous benzamide derivatives have been prepared using DCC/HOBt in dichloromethane, followed by purification via column chromatography .

Q. What spectroscopic techniques confirm the structure of this compound?

Structural confirmation relies on:

- IR spectroscopy to identify amide (C=O stretch ~1650 cm⁻¹) and methoxy (C-O stretch ~1250 cm⁻¹) groups.

- ¹H/¹³C NMR to resolve aromatic protons, fluorine coupling patterns, and N-methyl signals.

- Elemental analysis to validate molecular composition .

Q. What safety precautions are critical when handling this compound?

Prior to synthesis, conduct a hazard analysis for reagents (e.g., fluorinated intermediates, coupling agents). Use PPE (gloves, goggles) and fume hoods due to potential mutagenicity (Ames testing showed lower mutagenic risk compared to other anomeric amides but requires caution). Store thermally unstable intermediates at controlled temperatures .

Advanced Research Questions

Q. How can conflicting spectral data during structural characterization be resolved?

Contradictions in NMR/IR data may arise from rotational isomers or impurities. Use 2D NMR (COSY, HSQC) to assign overlapping signals. Cross-validate with high-resolution mass spectrometry (HRMS) or X-ray crystallography for unambiguous confirmation. For example, fluorescence studies of related benzamides required iterative spectral analysis to resolve pH-dependent conformational changes .

Q. What strategies optimize coupling reaction yields in large-scale synthesis?

Yield optimization involves:

- Screening coupling agents (e.g., EDC vs. DCC).

- Solvent selection (polar aprotic solvents like DMF enhance reactivity).

- Temperature control (-50°C to 0°C) to suppress racemization. Pilot-scale studies for analogous compounds achieved 80-90% yields using DCC/HOBt in dichloromethane .

Q. How does pH influence the fluorescence properties of this compound?

Fluorescence intensity peaks at pH 5 due to protonation/deprotonation equilibria affecting the electronic environment. At higher pH (>8), quenching occurs via deprotonation of the methoxy group. Stability studies show fluorescence remains constant for 24 hours at 25°C, making it suitable for long-term assays .

Q. What computational methods predict its reactivity in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For fluorinated benzamides, the fluorine atom at the 2-position directs electrophilic substitution to the 5-position. Molecular dynamics simulations can model solvation effects in polar solvents .

Q. How to design assays for evaluating antimicrobial activity?

Use microbroth dilution assays (MIC/MBC) against Gram-positive/negative bacteria. For example, thieno-benzamide derivatives showed activity at 4–16 µg/mL. Include positive controls (e.g., ciprofloxacin) and measure fluorescence intensity to correlate structure-activity relationships .

Q. How to address discrepancies in reported mutagenicity profiles?

Re-evaluate Ames II testing under standardized conditions (e.g., S9 metabolic activation). Compare with structurally similar compounds: this compound exhibits mutagenicity comparable to benzyl chloride, requiring controlled handling but not strict containment .

Q. What analytical approaches quantify thermal decomposition products?

Use thermogravimetric analysis (TGA) to identify decomposition onset temperatures. HPLC-MS detects trace degradation products (e.g., fluorinated byproducts). For example, DSC studies of related amides revealed decomposition above 150°C, necessitating storage below -20°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.